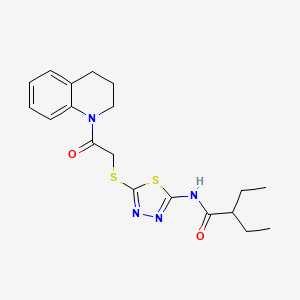
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound features a quinoline moiety linked to a thiadiazole ring, further attached to an ethylbutanamide group. The unique structure imparts the compound with potential bioactivity, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 3,4-Dihydroquinoline Derivative
Start with an appropriate starting material such as aniline.
Cyclize the aniline derivative under acidic conditions to form 3,4-dihydroquinoline.
Introduce an oxoethyl group through Friedel-Crafts acylation using oxalyl chloride.
Step 2: Formation of the Thiadiazole Ring
Prepare the 1,3,4-thiadiazole moiety by reacting an appropriate thiosemicarbazide derivative with a carboxylic acid chloride under dehydrating conditions.
Step 3: Coupling Reaction
Couple the 3,4-dihydroquinoline derivative with the thiadiazole intermediate in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial-scale synthesis often involves optimizations:
Continuous Flow Synthesis: : Enhancing reaction speed and yield through continuous flow reactors.
High-Throughput Screening: : Using automated systems to quickly identify optimal reaction conditions.
化学反应分析
Types of Reactions
Oxidation
The quinoline ring can undergo oxidative cleavage using strong oxidizing agents like potassium permanganate.
Possible product: carboxylic acid derivatives.
Reduction
The carbonyl groups (e.g., oxoethyl) are reducible to alcohols using hydride sources like sodium borohydride.
Substitution
Halogenation reactions using halogen sources like N-bromosuccinimide can occur at the quinoline ring.
Possible products include halogen-substituted quinoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Halogenation Reagents: : N-bromosuccinimide, N-iodosuccinimide.
Major Products
Carboxylic acids from oxidation.
Alcohols from reduction.
Halogen-substituted quinoline derivatives from substitution.
科学研究应用
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide has multiple research applications:
Chemistry
Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Studies on its reactivity and the development of new synthetic methodologies.
Biology
Investigation of its potential as a bioactive compound due to the presence of the quinoline and thiadiazole moieties.
Screening for antimicrobial, antiviral, and antifungal activities.
Medicine
Potential therapeutic applications in treating diseases due to its unique structural components.
Research on its pharmacokinetics and toxicology profiles.
Industry
Utilized in material science for the development of advanced polymers and resins.
作用机制
The compound's mechanism of action is primarily influenced by its ability to interact with various molecular targets and pathways:
Enzyme Inhibition: : Potential to inhibit key enzymes involved in biological processes.
Receptor Binding: : Interaction with cellular receptors to modulate biological pathways.
DNA Intercalation: : Quinoline moiety may intercalate with DNA, disrupting replication and transcription.
相似化合物的比较
Similar Compounds
N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-ethylbutanamide
Lacks the thiadiazole ring.
Different biological and chemical properties.
5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazole
Lacks the ethylbutanamide group.
Varies in solubility and reactivity.
Uniqueness
The presence of both quinoline and thiadiazole rings in the same molecule provides unique chemical reactivity and potential bioactivity.
The compound's structure allows it to interact with diverse biological targets, making it a versatile candidate for research across multiple fields.
Now you have a solid dive into N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide, reflecting the compound's chemistry, applications, and unique attributes. What's next in your chemistry journey?
属性
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S2/c1-3-13(4-2)17(25)20-18-21-22-19(27-18)26-12-16(24)23-11-7-9-14-8-5-6-10-15(14)23/h5-6,8,10,13H,3-4,7,9,11-12H2,1-2H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGNMUHVWHAZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
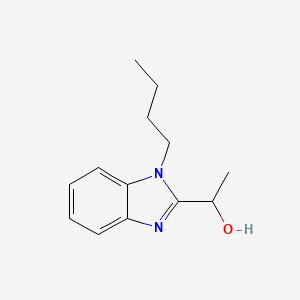
![4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2438788.png)
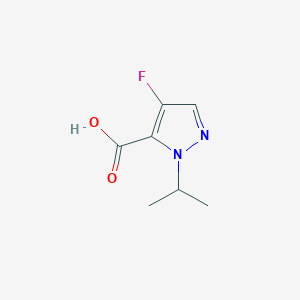
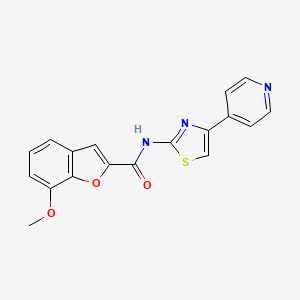
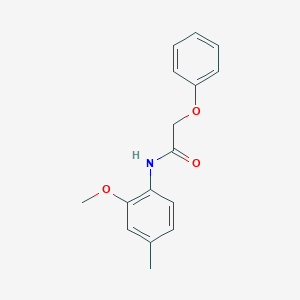
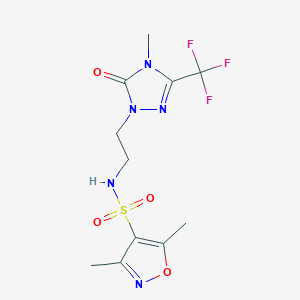
![2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid](/img/structure/B2438796.png)
![Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2438798.png)
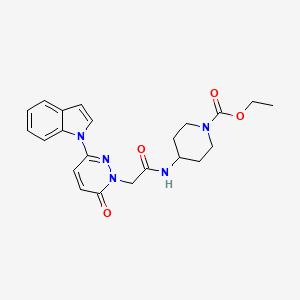
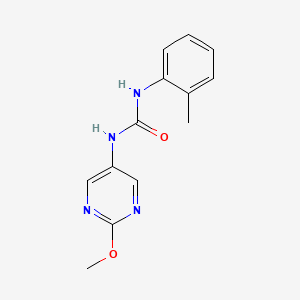
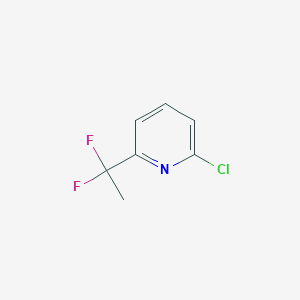
![2-[(2,4-DIMETHOXYPHENYL)AMINO]-4,6-DIMETHYLNICOTINONITRILE](/img/structure/B2438807.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2438808.png)
![N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2438809.png)
